molecular formula C14H16O3 B11875857 ethyl 3-(2,3-dihydro-1H-inden-1-yl)-3-oxopropanoate

ethyl 3-(2,3-dihydro-1H-inden-1-yl)-3-oxopropanoate

Katalognummer: B11875857
Molekulargewicht: 232.27 g/mol
InChI-Schlüssel: JISCUTGSZSTMFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-(2,3-dihydro-1H-inden-1-yl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an indene moiety fused with a propanoate ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2,3-dihydro-1H-inden-1-yl)-3-oxopropanoate typically involves the reaction of 2,3-dihydro-1H-indene-1-one with ethyl acetoacetate. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the ester linkage. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of catalysts such as palladium or nickel can enhance the efficiency of the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(2,3-dihydro-1H-inden-1-yl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the indene moiety to a fully saturated cycloalkane.

    Substitution: The ester group can be substituted with other functional groups such as amines or halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like ammonia (NH3) or halogenating agents (e.g., bromine, Br2) are employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or cycloalkanes.

    Substitution: Amines or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-(2,3-dihydro-1H-inden-1-yl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of polymers and other advanced materials.

Wirkmechanismus

The mechanism of action of ethyl 3-(2,3-dihydro-1H-inden-1-yl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The indene moiety can interact with hydrophobic pockets in proteins, modulating their activity and leading to therapeutic outcomes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl 3-(2,3-dihydro-1H-inden-1-yl)-3-oxobutanoate
  • Methyl 3-(2,3-dihydro-1H-inden-1-yl)-3-oxopropanoate
  • Propyl 3-(2,3-dihydro-1H-inden-1-yl)-3-oxopropanoate

Uniqueness

This compound is unique due to its specific ester linkage and the presence of the indene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C14H16O3

Molekulargewicht

232.27 g/mol

IUPAC-Name

ethyl 3-(2,3-dihydro-1H-inden-1-yl)-3-oxopropanoate

InChI

InChI=1S/C14H16O3/c1-2-17-14(16)9-13(15)12-8-7-10-5-3-4-6-11(10)12/h3-6,12H,2,7-9H2,1H3

InChI-Schlüssel

JISCUTGSZSTMFT-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC(=O)C1CCC2=CC=CC=C12

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.